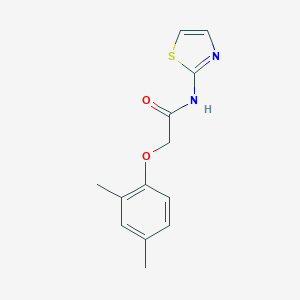

2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

説明

特性

分子式 |

C13H14N2O2S |

|---|---|

分子量 |

262.33 g/mol |

IUPAC名 |

2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H14N2O2S/c1-9-3-4-11(10(2)7-9)17-8-12(16)15-13-14-5-6-18-13/h3-7H,8H2,1-2H3,(H,14,15,16) |

InChIキー |

YRXQWWUOAMKMSJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)C |

正規SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)C |

製品の起源 |

United States |

生物活性

2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique phenoxy and thiazole functionalities. This article explores its biological activities, particularly focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H18N2O2S

- Molecular Weight : 338.43 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structure-activity relationship indicates that modifications in the thiazole ring can enhance antimicrobial efficacy.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | MRSA, VRE | |

| N-2,5-Dimethylphenylthioureido derivatives | Broad-spectrum against drug-resistant fungi |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. Research indicates that derivatives of this class can induce apoptosis in various cancer cell lines. For example, in vitro studies have shown that certain thiazole derivatives significantly reduce cell viability in A549 (lung cancer) and Caco-2 (colorectal cancer) cells.

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| 6f (Thiazole derivative) | A549 | 39.8% | |

| 6g (Thiazole derivative) | Caco-2 | 27.2% |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : It potentially activates apoptotic pathways in cancer cells through caspase activation.

- DNA Interaction : The presence of the thiazole ring suggests possible interactions with nucleic acids, disrupting replication or transcription processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a thiazole moiety exhibited superior activity compared to traditional antibiotics.

Study on Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives on colorectal cancer cells. The study found that specific modifications to the thiazole structure significantly enhanced cytotoxicity against Caco-2 cells while sparing normal cells.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to 2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide have demonstrated inhibition of cell proliferation in colon cancer (HT29) and breast cancer (MDA-MB-231) cell lines by inducing apoptosis and blocking the cell cycle at the G2/M phase .

- Enzyme Inhibition : The compound may act as an inhibitor in enzymatic studies. Its structural features allow it to bind to specific enzymes, modulating their activity and potentially leading to therapeutic effects against diseases associated with enzyme dysregulation.

Biological Probes

Given its ability to interact with biological macromolecules, this compound can be utilized as a biochemical probe in research:

- Target Identification : It can help identify molecular targets involved in disease pathways, providing insights into disease mechanisms and aiding in the development of new therapeutic strategies.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Development : As a building block for synthesizing more complex molecules, it can be incorporated into polymers that exhibit specific physical or chemical properties. This application is particularly relevant in creating materials with tailored functionalities for industrial uses.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Anticancer Efficacy : A study evaluated the anticancer potential of thiazole derivatives against a panel of 60 cancer cell lines. Many compounds showed significant cytotoxicity at micromolar concentrations, indicating their potential as anticancer agents .

- Mechanistic Studies : Research has focused on understanding the mechanism of action of thiazole derivatives. These studies revealed that such compounds could inhibit critical pathways involved in tumor growth and survival .

準備方法

Procedure:

-

Reagents :

-

2-Chloro-N-(1,3-thiazol-2-yl)acetamide (1 eq)

-

2,4-Dimethylphenol (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2 eq)

-

Anhydrous acetone or ethanol (solvent)

-

-

Steps :

-

Dissolve 2,4-dimethylphenol and K₂CO₃ in acetone under nitrogen.

-

Add 2-chloro-N-(1,3-thiazol-2-yl)acetamide dropwise.

-

Reflux at 60–80°C for 6–12 hours.

-

Filter, concentrate, and recrystallize from ethanol/water.

-

-

Key Data :

Mechanism :

The phenol oxygen attacks the electrophilic carbonyl carbon of the chloroacetamide, displacing chloride via an SN2 pathway. K₂CO₃ neutralizes HCl, driving the reaction forward.

Acylation of Thiazol-2-amine

An alternative route involves acylation of thiazol-2-amine with 2-(2,4-dimethylphenoxy)acetyl chloride.

Procedure:

-

Reagents :

-

Thiazol-2-amine (1 eq)

-

2-(2,4-Dimethylphenoxy)acetyl chloride (1.1 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Dichloromethane (DCM, solvent)

-

-

Steps :

-

Cool DCM to 0°C and add TEA.

-

Slowly add 2-(2,4-dimethylphenoxy)acetyl chloride.

-

Stir for 2 hours at room temperature.

-

Extract with NaHCO₃, dry over MgSO₄, and evaporate.

-

-

Key Data :

Challenges :

-

Acetyl chloride synthesis requires handling corrosive reagents.

Multi-Step Synthesis via Intermediate Formation

Industrial-scale production often employs intermediates to improve yield.

Pathway:

-

Synthesize 2-(2,4-dimethylphenoxy)acetic acid :

-

Convert to acid chloride :

-

Couple with thiazol-2-amine :

-

Follow acylation protocol (Section 2).

-

Optimization Insights :

-

Industrial processes use toluene for azeotropic drying to minimize hydrolysis.

-

Catalytic DMAP (4-dimethylaminopyridine) boosts acylation efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, one-pot | Requires excess phenol | 72–85% |

| Acylation | High purity | Moisture-sensitive | 68–75% |

| Multi-Step | Scalable | Longer synthesis time | 80–88% |

Reaction Condition Optimization :

-

Solvent : Acetone > ethanol due to better solubility of intermediates.

-

Temperature : Reflux (60–80°C) optimal for kinetics without side reactions.

-

Base : K₂CO₃ outperforms NaOH in minimizing ester byproducts.

Characterization and Validation

Synthetic batches are validated using:

-

Spectroscopic Methods :

-

Chromatography :

-

HPLC retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O).

-

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。